4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide, also known as PF-06463922, is a small molecule inhibitor that targets the receptor tyrosine kinase c-MET. This compound has been extensively studied for its potential therapeutic applications in various cancers, including non-small cell lung cancer and gastric cancer.
Scientific Research Applications
Selective Cyclooxygenase-2 Inhibitors
One significant application of similar sulfonamide derivatives is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. These compounds, by introducing a fluorine atom, have shown to preserve COX-2 potency and increase COX-1/COX-2 selectivity, which is essential for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain without the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Hashimoto et al., 2002).
Antimicrobial Agents
Derivatives of quinazolinone–sulfonamide have been synthesized and demonstrated promising in vitro antimicrobial activities. A novel series of these derivatives showed varied degrees of inhibitory actions against bacteria (S. aureus, B. cereus, E. coli, K. pneumonia, P. aeruginosa) and fungi (A. niger, C. albicans), indicating their potential as antimicrobial agents (Vanparia et al., 2013).
Carbonic Anhydrase Inhibitors
Another critical application is their role as carbonic anhydrase inhibitors. Compounds incorporating triazene moieties with benzenesulfonamide have exhibited powerful inhibitory properties against human carbonic anhydrases I and II. This activity is significant for conditions where the dysregulation of these enzymes is involved, offering a potential therapeutic pathway (Bilginer et al., 2019).
Antitumor and Antiproliferative Agents
Furthermore, the compound and its analogs have shown promise as antitumor and antiproliferative agents. Studies have synthesized novel derivatives showing significant inhibitory effects against various tumor cells, highlighting their potential in cancer therapy. Such compounds could serve as the foundation for developing new antitumor medications with enhanced efficacy and selectivity (Rahman et al., 2014).
Fluorescence Studies and Zinc Detection
Additionally, these compounds have been utilized in fluorescence studies, particularly in detecting zinc ions (Zn2+) in biological systems. The ability to bind to Zn2+ and exhibit fluorescence upon binding makes these derivatives valuable tools in biochemical research for studying Zn2+ roles and dynamics in various physiological and pathological processes (Kimber et al., 2001).
properties
IUPAC Name |
4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c1-14-23-20-8-3-2-7-19(20)21(26)25(14)17-6-4-5-16(13-17)24-29(27,28)18-11-9-15(22)10-12-18/h2-13,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWXGQWAKSDWQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.